molecular formula C8H15ClO3S B13523835 4-(Cyclopropylmethoxy)butane-1-sulfonyl chloride

4-(Cyclopropylmethoxy)butane-1-sulfonyl chloride

Cat. No.: B13523835
M. Wt: 226.72 g/mol
InChI Key: QIXWCDIALFLYRD-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H15ClO3S and a molecular weight of 226.72 g/mol . This compound is known for its unique structure, which includes a cyclopropylmethoxy group attached to a butane-1-sulfonyl chloride moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 4-(Cyclopropylmethoxy)butane-1-sulfonyl chloride involves several steps. One common method includes the reaction of 4-(cyclopropylmethoxy)butanol with thionyl chloride (SOCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

4-(Cyclopropylmethoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, sodium hydroxide (NaOH), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Cyclopropylmethoxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)butane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

4-(Cyclopropylmethoxy)butane-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:

    Methanesulfonyl chloride (CH3SO2Cl): A simpler sulfonyl chloride with a single methyl group.

    Benzenesulfonyl chloride (C6H5SO2Cl): An aromatic sulfonyl chloride with a benzene ring.

    Tosyl chloride (p-CH3C6H4SO2Cl): A para-substituted benzenesulfonyl chloride with a methyl group.

The uniqueness of this compound lies in its cyclopropylmethoxy group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides .

Properties

Molecular Formula

C8H15ClO3S

Molecular Weight

226.72 g/mol

IUPAC Name

4-(cyclopropylmethoxy)butane-1-sulfonyl chloride

InChI

InChI=1S/C8H15ClO3S/c9-13(10,11)6-2-1-5-12-7-8-3-4-8/h8H,1-7H2

InChI Key

QIXWCDIALFLYRD-UHFFFAOYSA-N

Canonical SMILES

C1CC1COCCCCS(=O)(=O)Cl

Origin of Product

United States

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